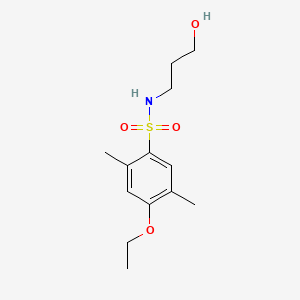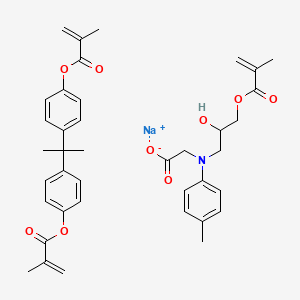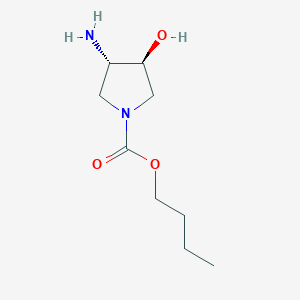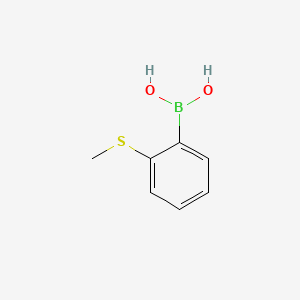
Gramicidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Gramicidin synthesis involves complex biochemical processes. A practical synthesis of the antimicrobial peptide gramicidin S using Fmoc-based solid-phase peptide synthesis was detailed by Grotenbreg et al. (2004). Another notable synthesis approach, dating back to 1957, was described by Schwyzer & Sieber (1957), who synthesized a cyclic decapeptide derivative of gramicidin S.
Molecular Structure Analysis
The structure of gramicidin has been a subject of significant interest. Wallace & Ravikumar (1988) detailed the crystal structure of a gramicidin-cesium complex, revealing a left-handed helical coil structure. The study by Kessler et al. (2004) further elaborated on the linear pentadecapeptide structure of gramicidin, produced via a nonribosomal pathway.
Chemical Reactions and Properties
Gramicidin's chemical reactions primarily involve its role in forming ion channels in cell membranes. The peptide exhibits specific interactions with ions and the lipid bilayer of cell membranes, as demonstrated in studies such as Busath & Szabó (1981), which explored its conductive properties.
Physical Properties Analysis
The physical properties of gramicidin, especially in relation to its conformation in different environments, have been thoroughly investigated. For instance, Smart et al. (1993) developed a method to analyze and display the pore dimensions of ion channels, applying it to various structures of gramicidin.
Chemical Properties Analysis
Gramicidin's chemical properties are closely linked to its role as an ion channel. The peptide interacts with monovalent cations and demonstrates specificity in these interactions, which is crucial to its function as detailed by Andersen (2005).
科学的研究の応用
Interaction with Lipid Bilayers
Gramicidin S (GS) demonstrates significant antimicrobial activity against a broad spectrum of bacteria and fungi, attributed to its unique amphiphilic beta-sheet structure which enables strong partitioning into lipid bilayers. This interaction perturbs lipid packing, increases membrane permeability at lower concentrations, and causes membrane destabilization at higher concentrations, highlighting its role in antimicrobial action by disrupting the lipid bilayer integrity of bacterial inner membranes. The specificity of GS for lipid bilayer model membranes suggests potential for designing analogs with enhanced antimicrobial potency and reduced toxicity (Prenner, Lewis, & McElhaney, 1999).
Antimicrobial Peptide Gene Regulation
The discovery of vitamin D's role in regulating the expression of the cathelicidin antimicrobial peptide gene has opened new avenues for using vitamin D to combat infectious diseases. This regulation underscores the potential of harnessing endogenous antimicrobial peptides, like cathelicidins, which exhibit broad-spectrum activity against pathogens, for the development of novel antimicrobial therapies. Such strategies aim at enhancing the body's innate immune response, providing an innovative approach to address antibiotic resistance and treat infections (Guo & Gombart, 2014).
Conjugates of Natural Compounds
The synthesis of "hybrid" compounds by introducing nitroxyl radicals into natural compounds, including fragments of gramicidin, offers a promising strategy for creating new pharmacological agents. This approach has shown potential in enhancing biological activity, modifying action modes, reducing toxicity, and increasing selective cytotoxicity. Specifically, conjugates involving gramicidin fragments and nitroxyl radicals may serve as innovative drug delivery systems, targeting pathological areas for diagnostics and treatment, highlighting a novel application of gramicidin in medicinal chemistry (Grigor’ev, Tkacheva, & Morozov, 2014).
Soil Bacteria and Plant Health
Research on the Gram-positive bacterium Paenibacillus polymyxa, which produces antibiotics including polymyxin, has broadened our understanding of antibiotic development for both agricultural and medical applications. Strain E681 of P. polymyxa, isolated from barley roots, not only promotes plant growth but also produces antimicrobial compounds protecting plants against pathogens. This strain's ability to elicit induced systemic resistance in plants and its potential in producing polymyxin, an antibiotic of last resort against drug-resistant bacteria, demonstrate the diverse applications of soil bacteria in promoting plant and human health (Jeong, Choi, Ryu, & Park, 2019).
Safety And Hazards
将来の方向性
Research on gramicidin continues to explore its applications beyond its antibiotic properties. Investigating its potential as a targeted therapy for specific diseases and optimizing its safety profile are areas of interest. Additionally, understanding the structural basis of its ion channel formation could inspire the development of novel ionophores for various biomedical purposes .
特性
CAS番号 |
1393-88-0 |
|---|---|
製品名 |
Gramicidin |
分子式 |
C13H24O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)